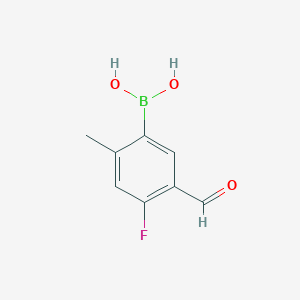

(4-Fluoro-5-formyl-2-methylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Fluoro-5-formyl-2-methylphenyl)boronic acid” is an aromatic organic compound that belongs to the family of boronic acids. It has a CAS Number of 2377606-69-2 .

Molecular Structure Analysis

The molecular formula of “(4-Fluoro-5-formyl-2-methylphenyl)boronic acid” is C8H8BFO3 . The InChI code is 1S/C8H8BFO3/c1-5-2-8(10)6(4-11)3-7(5)9(12)13/h2-4,12-13H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Fluoro-5-formyl-2-methylphenyl)boronic acid” include a molecular weight of 181.96 , and it is a solid at room temperature .Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

4-Fluoro-5-formyl-2-methylphenylboronic acid: is commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry for forming carbon-carbon bonds, which are essential in the synthesis of complex organic compounds. The boronic acid acts as a key reagent, coupling with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrenic compounds. These compounds are significant in the development of pharmaceuticals and advanced materials.

Synthesis of Homoleptic Diarylmercurials

The compound is a reactant for the synthesis of homoleptic diarylmercurials . These organomercury compounds have applications in catalysis and material science. They serve as intermediates in the preparation of other organometallic complexes and can be used to study the interaction of mercury with biological systems.

Development of Novel Materials

Organic boronic acids, including 4-Fluoro-5-formyl-2-methylphenylboronic acid , can be utilized in the development of novel materials with specific properties. The functionalities present in this compound could be useful for creating new polymers or materials with desired electronic or bonding characteristics.

Antimicrobial Activity

Arylboronic acids have shown potential as antimicrobial agents. Studies have indicated that compounds like 4-Fluoro-5-formyl-2-methylphenylboronic acid exhibit moderate action against certain strains of bacteria and fungi . This opens up possibilities for their use in developing new antibacterial and antifungal treatments.

Functionalization of Nanoparticles

The compound has potential applications in the functionalization of nanoparticles . By attaching boronic acids to the surface of nanoparticles, researchers can modify their properties for use in various fields, including drug delivery, imaging, and as sensors in biomedical applications.

Boron Neutron Capture Therapy (BNCT)

Arylboronic acids are explored for their use in Boron Neutron Capture Therapy, a type of cancer treatment . BNCT relies on the accumulation of boron-containing compounds in tumor cells, followed by irradiation with neutrons. The boron atoms capture the neutrons and undergo fission, selectively destroying cancerous cells while sparing healthy tissue.

Positron Emission Tomography (PET) Imaging

The boronic acid derivatives are also investigated for their role in PET imaging . PET is a nuclear medicine functional imaging technique used to observe metabolic processes in the body. The introduction of boronic acid groups into compounds can enhance their binding affinity to target enzymes or receptors, improving the imaging quality.

Biosensing Applications

Finally, 4-Fluoro-5-formyl-2-methylphenylboronic acid could be integrated into biosensing platforms . Boronic acids interact with diols, such as those found in sugars, forming reversible covalent complexes. This property can be harnessed to develop sensors for glucose and other biologically relevant molecules, which is particularly useful in the management of diabetes.

Safety and Hazards

Propriétés

IUPAC Name |

(4-fluoro-5-formyl-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5-2-8(10)6(4-11)3-7(5)9(12)13/h2-4,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWYJGKMSSYAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)F)C=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-5-formyl-2-methylphenyl)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride](/img/structure/B2560823.png)

![5-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B2560832.png)

![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-4-carboxamide](/img/structure/B2560836.png)

![8-(3,5-Dimethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2560838.png)

![Methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2560841.png)

![4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride](/img/structure/B2560842.png)